1H-Bencimidazol-2-amina, N-(4,6-dimetil-2-pirimidinil)-

Descripción general

Descripción

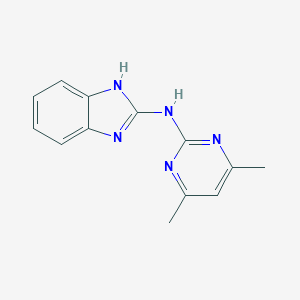

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C13H13N5 and a molecular weight of 239.2758 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- has several scientific research applications:

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit human sirtuin 2 (sirt2) , a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Biochemical Pathways

Compounds with similar structures have been found to inhibit sirt2 , which is involved in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Result of Action

Similar compounds have been found to inhibit human breast cancer cell line mcf-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the inhibition efficacy of a similar compound, N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS), as a corrosion inhibitor on mild steel in 0.1 M HCl medium varied with temperature .

Métodos De Preparación

The synthesis of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the condensation of 2-aminobenzimidazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Análisis De Reacciones Químicas

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Comparación Con Compuestos Similares

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- can be compared with other similar compounds such as:

1H-Benzimidazol-2-amine: Lacks the pyrimidine ring, resulting in different biological activities and chemical properties.

N-(4,6-Dimethyl-2-pyrimidinyl)-1H-benzimidazol-2-amine: Similar structure but may have different substituents on the benzimidazole ring, affecting its reactivity and applications.

The uniqueness of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Overview

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-, is a heterocyclic compound with the molecular formula C13H13N5 and a molecular weight of 239.27 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound contribute significantly to its bioactivity and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- include:

- Benzimidazole Ring : A bicyclic structure that is crucial for various biological interactions.

- Pyrimidine Substitution : The presence of the 4,6-dimethylpyrimidine moiety enhances the compound's reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C13H13N5 |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 19206-90-7 |

| Density | 1.328 g/cm³ |

| Boiling Point | 498 °C |

Antimicrobial Activity

Research indicates that 1H-Benzimidazol-2-amine derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antiviral Activity

This compound has also been investigated for its antiviral potential:

- HCV Inhibition : Certain benzimidazole derivatives have shown potent activity against Hepatitis C virus (HCV), with EC50 values reported as low as 3.0 nM in specific structural analogs .

Anticancer Properties

The anticancer effects of 1H-Benzimidazol-2-amine are notable:

- Cell Line Studies : Compounds derived from this structure have been tested against various cancer cell lines, including HeLa and AGS cells. One study reported IC50 values indicating significant cytotoxicity against these cancer lines .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound:

- Inhibition of COX Enzymes : Some derivatives have been shown to suppress cyclooxygenase (COX) activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of benzimidazole derivatives:

- Substitution Patterns : Variations in substituents on the benzimidazole or pyrimidine rings can significantly alter biological activity.

- Intramolecular Interactions : The presence of hydrogen bonding within the molecule enhances stability and bioactivity .

Case Studies and Research Findings

Several studies have explored the biological activities of 1H-Benzimidazol-2-amines:

- Antiviral Activity Against HCV :

- Anticancer Activity :

- Anti-inflammatory Properties :

Propiedades

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVBFULRWYABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172764 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19206-90-7 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019206907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine?

A1: This compound consists of a benzimidazole ring system connected to a pyrimidine ring via an amino nitrogen atom. [] The two rings are not perfectly coplanar, displaying a slight dihedral angle. Importantly, the molecule exhibits intramolecular hydrogen bonding within each independent molecule and intermolecular hydrogen bonding leading to the formation of centrosymmetric dimers. []

Q2: What analytical techniques were employed to characterize the structure of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine?

A2: The provided abstract specifically mentions the compound's crystal structure, which was likely elucidated using X-ray crystallography. [] This technique allows for the determination of the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.